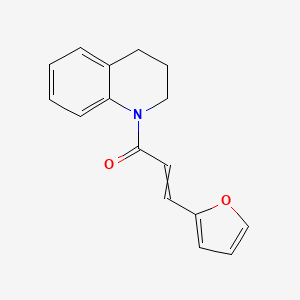
(E)-1-(3,4-dihydroquinolin-1(2H)-yl)-3-(furan-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-3-(FURAN-2-YL)PROP-2-EN-1-ONE is an organic compound that belongs to the class of quinoline derivatives. This compound features a quinoline ring fused with a furan ring through a propenone linkage. Quinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-3-(FURAN-2-YL)PROP-2-EN-1-ONE typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Coupling Reaction: The final step involves the coupling of the quinoline and furan rings through a propenone linkage. This can be achieved through a Claisen-Schmidt condensation reaction between the appropriate aldehyde and ketone precursors.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the propenone linkage, converting the double bond to a single bond and forming the corresponding saturated compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Saturated derivatives of the original compound.
Substitution Products: Various substituted quinoline and furan derivatives.
Scientific Research Applications
(2E)-1-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-3-(FURAN-2-YL)PROP-2-EN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2E)-1-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-3-(FURAN-2-YL)PROP-2-EN-1-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline ring structure and have similar biological activities.
Furan Derivatives: Compounds such as furan-2-carboxaldehyde and furan-2,3-dione share the furan ring structure and undergo similar chemical reactions.
Uniqueness:
Structural Features: The unique combination of the quinoline and furan rings through a propenone linkage distinguishes this compound from other quinoline and furan derivatives.
Biological Activities: The specific biological activities of this compound may differ from those of other similar compounds due to its unique structure and interactions with molecular targets.
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-3-(furan-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C16H15NO2/c18-16(10-9-14-7-4-12-19-14)17-11-3-6-13-5-1-2-8-15(13)17/h1-2,4-5,7-10,12H,3,6,11H2 |
InChI Key |
SLUOTPRNYLSBHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















